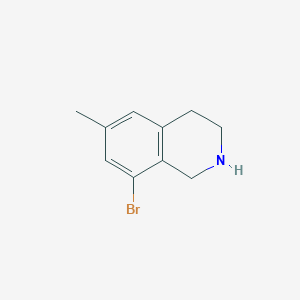

8-Bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline

Descripción general

Descripción

8-Bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C10H12BrN and its molecular weight is 226.11 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

It is known that 1,2,3,4-tetrahydroisoquinolines (thiqs), a class of compounds to which this molecule belongs, have diverse biological activities against various infective pathogens and neurodegenerative disorders .

Mode of Action

Thiqs are known to interact with their targets in a variety of ways, leading to changes in cellular function .

Biochemical Pathways

Thiqs are known to exert their effects through a variety of biochemical pathways .

Pharmacokinetics

The compound’s molecular weight (22611) suggests that it may have favorable bioavailability .

Result of Action

Thiqs are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Análisis Bioquímico

Biochemical Properties

8-Bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to interact with monoamine oxidase, an enzyme responsible for the breakdown of monoamines, which are neurotransmitters such as serotonin, dopamine, and norepinephrine. The interaction between this compound and monoamine oxidase can lead to the inhibition of the enzyme’s activity, resulting in increased levels of monoamines in the brain. This interaction is crucial for understanding the potential therapeutic effects of this compound in treating neurological disorders .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving neurotransmitters. By inhibiting monoamine oxidase, this compound can enhance the signaling of serotonin, dopamine, and norepinephrine, leading to improved mood and cognitive function. Additionally, this compound can affect gene expression by modulating the activity of transcription factors that respond to changes in neurotransmitter levels .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of monoamine oxidase. This inhibition occurs via the binding of the compound to the active site of the enzyme, preventing the breakdown of monoamines. The increased levels of monoamines can then interact with their respective receptors, leading to enhanced neurotransmission. Furthermore, this compound may also influence other molecular targets, such as ion channels and transporters, contributing to its overall biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The stability of this compound is relatively high, allowing for prolonged studies without significant degradation. Over time, the inhibition of monoamine oxidase by this compound leads to sustained increases in monoamine levels, which can result in long-term changes in cellular function. These changes include alterations in neurotransmitter release, receptor sensitivity, and gene expression patterns .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit monoamine oxidase without causing significant adverse effects. At higher doses, this compound may lead to toxicity, manifesting as neurotoxicity or hepatotoxicity. It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing potential risks .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to the metabolism of monoamines. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown and elimination from the body. The interaction of this compound with these enzymes can influence metabolic flux and alter the levels of various metabolites, impacting overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Transporters and binding proteins facilitate the movement of this compound within cells, ensuring its proper localization and accumulation in target tissues. These transport mechanisms are essential for the compound’s bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with monoamine oxidase and other molecular targets. Post-translational modifications, such as phosphorylation, can influence the localization and activity of this compound, directing it to specific cellular compartments or organelles. Understanding these localization mechanisms is essential for elucidating the compound’s biochemical effects .

Actividad Biológica

8-Bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline (8-Br-6-Me-THIQ) is a synthetic compound belonging to the tetrahydroisoquinoline class, which has gained attention for its diverse biological activities. This article explores its biological activity, structure-activity relationships (SAR), synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 8-Br-6-Me-THIQ is with a molecular weight of approximately 212.09 g/mol. The compound features a bicyclic structure that includes a six-membered benzene ring fused to a five-membered nitrogen-containing ring. The presence of a bromine atom at position 8 and a methyl group at position 6 significantly influences its biological interactions and reactivity due to their electronic and steric properties.

Biological Activities

Research indicates that tetrahydroisoquinoline derivatives exhibit a broad spectrum of biological activities, including:

- Antitumor Activity: Compounds in this class have shown promise in inhibiting cancer cell proliferation.

- Antiviral Activity: Notably, some derivatives have demonstrated anti-HIV properties.

- Antibacterial and Antifungal Properties: These compounds have been evaluated against various pathogens.

- Neuroprotective Effects: Certain derivatives may offer protection against neurodegenerative diseases like Alzheimer's .

Summary of Biological Activities

Structure-Activity Relationships (SAR)

The SAR studies reveal that the biological activity of 8-Br-6-Me-THIQ is influenced by various functional groups on the tetrahydroisoquinoline scaffold. Key findings include:

- Electron-Drawing vs. Electron-Donating Groups: The nature of substituents can significantly modulate the activity.

- Positioning of Substituents: Variations in the position of bromine and methyl groups can lead to different biological outcomes.

- Hydrophobicity and Lipophilicity: These properties affect the compound's ability to permeate cellular membranes and interact with biological targets .

Case Study 1: Antitumor Efficacy

A study investigated the effect of 8-Br-6-Me-THIQ on various cancer cell lines using the MTT assay. The results indicated significant cytotoxicity against HePG-2 cells with an IC50 value below 25 µM, showcasing its potential as an anticancer agent .

Case Study 2: Anti-HIV Activity

In vitro assessments demonstrated that 8-Br-6-Me-THIQ exhibited low nanomolar activity against HIV, suggesting its potential as a lead compound for antiretroviral drug development .

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Starting Materials: The synthesis often begins with commercially available precursors such as bromo-benzaldehyde and aniline.

- Reaction Conditions: Common methods include refluxing in organic solvents like DCM or acetonitrile under inert atmospheres.

- Yield Optimization: Various conditions are tested to maximize yield; reported yields can exceed 80% under optimized conditions .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

8-Bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline belongs to the tetrahydroisoquinoline (THIQ) family, known for diverse biological activities. Its unique structure allows it to interact with various biological targets:

- Anticancer Activity : Compounds in the THIQ class have shown potential as anticancer agents. They may inhibit enzymes involved in tumor progression, such as cathepsin B and calpain . The specific substitution pattern of this compound may enhance its efficacy against cancer cells.

- Neuroprotective Effects : Research indicates that THIQ derivatives can exhibit neuroprotective properties against neurodegenerative diseases like Alzheimer's and Parkinson's. They may modulate neurotransmitter systems and reduce oxidative stress .

- Antimicrobial Properties : The compound has been studied for its effectiveness against various pathogens. Its structural features contribute to its ability to inhibit bacterial growth and combat infections .

The biological activity of this compound can be attributed to its interactions with specific receptors and enzymes:

- Receptor Modulation : It acts as a ligand for various receptors including serotonin transporters and G-protein coupled receptors. These interactions can lead to effects such as analgesia and modulation of mood disorders .

- Enzyme Inhibition : The compound has been noted for its ability to inhibit enzymes relevant to disease pathways, which can be crucial in drug development .

Synthetic Methodologies

The synthesis of this compound typically involves several key steps that highlight its versatility in organic synthesis:

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

- Anticancer Studies : A study demonstrated that THIQ derivatives could inhibit P-glycoprotein efflux pumps in tumor cells, increasing the efficacy of chemotherapeutic agents .

- Neuropharmacology : Research highlighted the compound's potential in modulating potassium and sodium channels, which are critical in treating epilepsy and other neurological disorders .

- Antimicrobial Testing : Investigations into the antimicrobial properties showed promising results against both gram-positive and gram-negative bacteria .

Propiedades

IUPAC Name |

8-bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN/c1-7-4-8-2-3-12-6-9(8)10(11)5-7/h4-5,12H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZSJKNBPWCTPHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CNCC2)C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1558225-52-7 | |

| Record name | 8-bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.